4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10F2N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains an amino group and two fluorine atoms attached to a phenyl ring.
Preparation Methods
The synthesis of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,6-difluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic that also contains a pyrrolidinone ring but lacks the fluorine atoms and amino group.
Oxiracetam: Another nootropic with a similar structure but different substituents on the pyrrolidinone ring.
Levetiracetam: An antiepileptic drug with a pyrrolidinone core structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these related compounds .
Properties
Molecular Formula |
C10H10F2N2O |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)10(7)14-5-6(13)4-9(14)15/h1-3,6H,4-5,13H2 |
InChI Key |
JIWBRKIXAIFOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
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